(4-bromo-3-nitrophenyl)(4-methoxy-3-methylphenyl)methanone
Overview
Description
(4-bromo-3-nitrophenyl)(4-methoxy-3-methylphenyl)methanone is an organic compound that belongs to the family of ketones It is characterized by the presence of a bromine atom, a nitro group, a methoxy group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-3-nitrophenyl)(4-methoxy-3-methylphenyl)methanone typically involves the reaction of 4-bromo-3-nitrobenzoyl chloride with 4-methoxy-3-methylphenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then stirred at a low temperature, usually around 0°C to 5°C, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions precisely. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-3-nitrophenyl)(4-methoxy-3-methylphenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: Formation of (4-amino-3-nitrophenyl)(4-methoxy-3-methylphenyl)methanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of (4-bromo-3-nitrophenyl)(4-carboxy-3-methylphenyl)methanone.
Scientific Research Applications
(4-bromo-3-nitrophenyl)(4-methoxy-3-methylphenyl)methanone has been studied for its potential as a pharmacological tool for investigating the function of ion channels in the brain. It selectively blocks the Kv1.3 potassium channel, leading to a decrease in T-cell activation and proliferation, which can help reduce inflammation and autoimmune responses. This compound’s selectivity for the Kv1.3 potassium channel makes it a valuable candidate for studying autoimmune diseases and developing therapeutic agents.
Mechanism of Action
The mechanism of action of (4-bromo-3-nitrophenyl)(4-methoxy-3-methylphenyl)methanone involves the selective blocking of the Kv1.3 potassium channel. This blockade results in a decrease in T-cell activation and proliferation, thereby reducing inflammation and autoimmune responses in the body. The compound’s interaction with the Kv1.3 potassium channel is crucial for its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(4-bromo-3-nitrophenyl)ethanone: Similar in structure but lacks the methoxy and methyl groups.
(4-methoxy-3-nitrophenyl)methanone: Similar but lacks the bromine atom.
(4-bromo-3-methylphenyl)methanone: Similar but lacks the nitro group.
Uniqueness
(4-bromo-3-nitrophenyl)(4-methoxy-3-methylphenyl)methanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to selectively block the Kv1.3 potassium channel sets it apart from other similar compounds, making it a valuable tool in pharmacological research.
Properties
IUPAC Name |
(4-bromo-3-nitrophenyl)-(4-methoxy-3-methylphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c1-9-7-10(4-6-14(9)21-2)15(18)11-3-5-12(16)13(8-11)17(19)20/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRLUYDXPMWLTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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